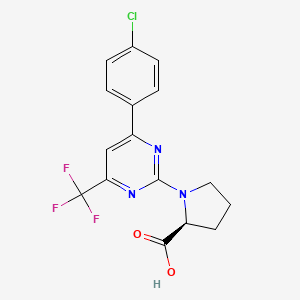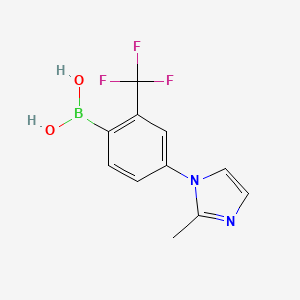
(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-L-proline is a complex organic compound with significant applications in various scientific fields. This compound features a pyrimidine ring substituted with a chlorophenyl group and a trifluoromethyl group, along with an L-proline moiety. Its unique structure makes it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-L-proline typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with trifluoromethylpyrimidine under basic conditions to form the intermediate compound. This intermediate is then reacted with L-proline in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-L-proline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the effects of trifluoromethyl and chlorophenyl groups on biological activity.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is valuable for the production of specialty chemicals and materials. Its unique properties can be harnessed to create advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-L-proline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and chlorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorophenyl)-2-pyridyl ketone: Similar in structure but lacks the trifluoromethyl group.
(4-Chlorophenyl)-6-methylpyrimidine: Similar pyrimidine structure but with a methyl group instead of trifluoromethyl.
(4-Chlorophenyl)-2-pyrimidinylamine: Similar pyrimidine structure but with an amine group.
Uniqueness
(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-L-proline is unique due to the presence of both trifluoromethyl and chlorophenyl groups, which impart distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H13ClF3N3O2 |
|---|---|
Peso molecular |
371.74 g/mol |
Nombre IUPAC |
(2S)-1-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H13ClF3N3O2/c17-10-5-3-9(4-6-10)11-8-13(16(18,19)20)22-15(21-11)23-7-1-2-12(23)14(24)25/h3-6,8,12H,1-2,7H2,(H,24,25)/t12-/m0/s1 |
Clave InChI |
AVKPJZHXEUIJAH-LBPRGKRZSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)C(=O)O |
SMILES canónico |
C1CC(N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Butoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092457.png)
![6-benzyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B14092460.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092472.png)


![1-(4-Hydroxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092488.png)
![Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate](/img/structure/B14092490.png)


![2-Benzyl-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092501.png)

![1-(4-Chlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092526.png)
